molecular formula C15H15N3O2S3 B2865805 N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034384-03-5

N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2865805
CAS RN: 2034384-03-5
M. Wt: 365.48
InChI Key: AWAMCNVSRDEPHR-UHFFFAOYSA-N
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Description

BTZ and its derivatives are widely used in the field of organic electronics due to their excellent electron-accepting properties . They have been extensively researched for use in photovoltaics or as fluorescent sensors .


Synthesis Analysis

The synthesis of BTZ-based compounds involves varying the donor groups while keeping the BTZ acceptor group the same, which allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties .


Molecular Structure Analysis

BTZ-based compounds are typically symmetric structures, in which the 4 and 7 positions of the benzothiadiazole ring are replaced by identical substituents .


Chemical Reactions Analysis

BTZ-based compounds have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .


Physical And Chemical Properties Analysis

According to quantum-mechanical calculations, BTZ has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity .

Scientific Research Applications

Photovoltaics

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the compound’s structure, has been extensively researched for use in photovoltaic devices . The electron donor-acceptor (D-A) systems that include BTZ are known for their ability to convert light into electrical energy efficiently. This compound could be used to develop new materials that enhance the performance of solar cells by improving their light absorption and charge transport properties .

Fluorescent Sensors

Due to its fluorescent properties, this compound can be utilized as a fluorescent sensor . It can be engineered to detect specific ions or molecules, making it valuable for environmental monitoring, biological imaging, and medical diagnostics. The BTZ core can be modified to create sensors with high sensitivity and selectivity .

Organophotocatalysts

The compound’s BTZ group has potential as a visible-light organophotocatalyst . Organophotocatalysts are crucial for promoting chemical reactions under mild conditions using visible light. This application is particularly relevant for sustainable chemistry practices, as it could reduce the energy requirements and environmental impact of various chemical processes .

Organic Electronics

In the field of organic electronics , the compound’s BTZ unit is a widely used acceptor heterocycle. It can contribute to the production of donor-acceptor materials that exhibit high electron mobility, which is essential for creating efficient organic transistors, light-emitting diodes (LEDs), and other electronic devices .

Electrochemical Properties

The electrochemical properties of the compound make it suitable for use in energy storage devices such as batteries and supercapacitors. Its ability to undergo reversible redox reactions can be harnessed to improve the charge storage capacity and stability of these devices .

Optical Properties

Lastly, the compound’s optical properties, including its absorption and emission spectra, can be exploited in the development of optoelectronic devices . These properties are critical for applications such as light-emitting diodes (LEDs), laser diodes, and photodetectors, where the control of light emission and detection is required .

Mechanism of Action

The mechanism of action of BTZ-based compounds is largely based on their electron-accepting properties. They are used in photovoltaics and as fluorescent sensors .

Future Directions

The future directions in the research of BTZ-based compounds could involve the design of appropriate compounds with BTZ as an internal acceptor, which can lead to promising photovoltaic materials .

properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S3/c19-23(20,12-6-3-5-11-14(12)17-22-16-11)18-15(8-1-2-9-15)13-7-4-10-21-13/h3-7,10,18H,1-2,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWAMCNVSRDEPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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